molecular formula C8H4N2S B041074 4-Cyanophenyl isothiocyanate CAS No. 2719-32-6

4-Cyanophenyl isothiocyanate

Cat. No. B041074
CAS RN: 2719-32-6
M. Wt: 160.2 g/mol
InChI Key: DZFKAXLNKZXNHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-cyanophenyl isothiocyanate involves multiple steps, including reactions that introduce the isothiocyanate group to the cyanophenyl core. A notable approach includes the reaction of 2-cyanophenyl isothiocyanate with Mn(III) acetate, leading to the formation of new polycondensed heterocycles through a novel cascade reaction, highlighting the compound's versatility in synthetic chemistry (Calestani et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-cyanophenyl isothiocyanate and its derivatives has been a subject of study, demonstrating its ability to form stable and complex structures. For example, the solid-state structures of cyanophenyl-substituted dithia- and diselenadiazolyl radicals reveal the dimerization of these radicals in a cofacial fashion, providing insights into the molecular interactions that govern the behavior of cyanophenyl isothiocyanate-based compounds (Haddon et al., 1992).

Chemical Reactions and Properties

4-Cyanophenyl isothiocyanate participates in a variety of chemical reactions, demonstrating a broad range of properties. For instance, the compound's ability to undergo reactions with Mn(III) acetate showcases its reactivity and potential for creating complex heterocycles (Calestani et al., 2001). Furthermore, molecular orbital calculations on phenylthiocyanate derivatives provide insight into the reactivity at different sites of the molecule, indicating preferred processes for chemical modifications (Morley & Naji, 1996).

Physical Properties Analysis

The physical properties of 4-cyanophenyl isothiocyanate derivatives, such as birefringence and mesomorphic behavior, are crucial for applications in liquid crystal technology. Studies have shown that these compounds exhibit enantiotropic nematic behavior, highlighting the influence of molecular structure on physical properties (Herman et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-cyanophenyl isothiocyanate, including its reactivity and the formation of complex heterocycles, are essential for understanding its applications in synthetic chemistry. The reaction with Mn(III) acetate and the subsequent formation of polycondensed heterocycles are examples of its unique chemical behavior (Calestani et al., 2001).

Scientific Research Applications

  • Photonic Applications : Fluorosubstituted 4-isothiocyanato- and 4-cyano-4′-(4-alkylphenyltolanes), including 4-Cyanophenyl isothiocyanate, are useful in high birefringence nematic mixtures for photonic applications, particularly in the infrared and GHz frequencies (Dziaduszek et al., 2017).

  • Enzyme Inhibition : Isothiocyanates, such as 4-Cyanophenyl isothiocyanate, can inhibit various cytochrome P-450 enzymes. The inhibitory potency varies based on the length of the alkyl chain (Hamilton et al., 1994).

  • Mitochondrial Respiration : As a new class of uncouplers, isothiocyanates stimulate mitochondrial respiration and ATPase activity. Their uncoupling activity decreases with increasing log P (Miko & Chance, 1975).

  • Cancer Chemoprevention : Isothiocyanates from cruciferous vegetables, including 4-Cyanophenyl isothiocyanate, effectively inhibit carcinogenesis in laboratory animals and have potential as chemopreventive agents against lung and esophageal cancer (Hecht, 2000).

  • Anti-Cancer Activity : Isothiocyanates induce apoptosis in cancer cells through a caspase-3-dependent mechanism, offering a distinct mechanism for their chemopreventive functions (Yu et al., 1998).

  • Chemical Synthesis : A novel Mn(III)-mediated cascade reaction of 2-cyanophenyl isothiocyanate yields a new polycondensed heterocycle with high yields, showing potential for new synthetic pathways (Calestani et al., 2001).

  • Optical Applications : Liquid crystalline isothiocyanates, including 4-Cyanophenyl isothiocyanate, show significant optical non-linearities at temperatures above their smectic-isotropic transition temperatures, relevant for optical applications (Aloka et al., 1999).

Safety And Hazards

4-Cyanophenyl isothiocyanate is toxic if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin .

Future Directions

The synthesis method of isothiocyanates has the potential to realize the industrial production of some complicated isothiocyanates . The development of a synthetic method for isothiocyanates with low toxicity, safety, low cost, and high output rate is a future direction .

properties

IUPAC Name

4-isothiocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKAXLNKZXNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062609
Record name Benzonitrile, 4-isothiocyanato-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl isothiocyanate

CAS RN

2719-32-6
Record name 4-Cyanophenyl isothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-isothiocyanato-
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Record name Benzonitrile, 4-isothiocyanato-
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Record name Benzonitrile, 4-isothiocyanato-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isothiocyanatobenzonitrile
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Synthesis routes and methods

Procedure details

A solution of 6 g (0.051 mol) of 4-cyanoaniline in 50 cm3 of N hydrochloric acid is poured drop by drop into a suspension of 6.5 g (0.056 mol) of thiophosgene in 100 cm3 of water. The reaction medium is vigorously stirred for two hours at room temperature. The precipitate formed is filtered, washed with three fractions of 10 cm3 of water, then dried in vacuo in the presence of phosphorus pentoxide. The substance is recrystallized from a mixture of hexane and carbon tetrachloride. 7.2 g of 4-cyanophenyl isothiocyanate are obtained (yield 85%) of which the melting point is 117°-118° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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